molecular formula C14H14N2O2 B11805968 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile

Cat. No.: B11805968
M. Wt: 242.27 g/mol
InChI Key: VQRARISLPKMZAS-UHFFFAOYSA-N
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Description

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Propanenitrile Moiety: The nitrile group can be introduced through nucleophilic substitution reactions using appropriate nitrile-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a basic quinoline structure.

    8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.

    6-Methylquinoline: A derivative with a methyl group at the 6-position.

Uniqueness

3-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanenitrile is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanenitrile

InChI

InChI=1S/C14H14N2O2/c1-10-8-11-12(17)4-7-16(6-3-5-15)14(11)13(9-10)18-2/h4,7-9H,3,6H2,1-2H3

InChI Key

VQRARISLPKMZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC#N

Origin of Product

United States

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